molecular formula C2H5NaO2S B7779987 sodium;ethanesulfinate

sodium;ethanesulfinate

Cat. No.: B7779987
M. Wt: 116.12 g/mol
InChI Key: UWIVVFQECQYHOB-UHFFFAOYSA-M
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Description

Sodium ethanesulfinate (CAS 20035-08-9) is a sulfinic acid salt with the molecular formula C₂H₅NaO₂S and a molecular weight of 116.11 g/mol . It is synthesized via reactions such as the treatment of ethanesulfonyl chloride with sodium sulfite in aqueous medium, achieving yields up to 95% . This compound is widely used in organic synthesis, including nucleophilic aromatic substitution (SNAr) reactions to form sulfones , and in biochemical applications for selective labeling of 5-hydroxymethylcytosine (hmC) in DNA with yields up to 80% . Its reactivity stems from the sulfinate group (-SO₂⁻), which acts as a nucleophile or radical precursor under mild conditions.

Properties

IUPAC Name

sodium;ethanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2S.Na/c1-2-5(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIVVFQECQYHOB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with the preparation of an α,β-unsaturated ester, such as ethyl maleate. Sodium bisulfite undergoes Michael addition to the electron-deficient double bond, forming a sulfonate intermediate. Subsequent hydrolysis and decarboxylation yield sodium ethanesulfinate. Key parameters include:

  • Temperature : Reactions proceed optimally at 40–60°C.

  • Solvent : Aqueous ethanol (50% v/v) balances solubility and reactivity.

  • Molar Ratio : A 1.2:1 molar ratio of NaHSO₃ to ester minimizes side reactions.

A representative protocol yielded sodium [(13)C]4-2-carboxy-1-(2-ethylhexyloxycarbonyl)ethanesulfonate (β-EHSS) in 13% overall yield after four steps, highlighting the method’s versatility for structurally complex analogs.

Reduction of Ethanesulfonyl Chloride

The reduction of ethanesulfonyl chloride (C₂H₅SO₂Cl) with sodium sulfite (Na₂SO₃) is a classical route to sodium ethanesulfinate. This method leverages the nucleophilic displacement of chloride by sulfite ions.

Procedure and Yield Optimization

In a typical setup, ethanesulfonyl chloride (1.0 equiv) is added dropwise to an aqueous solution of Na₂SO₃ (1.5 equiv) at 0–5°C. The exothermic reaction requires careful temperature control to prevent over-reduction to thiols. Post-reaction neutralization with NaOH and solvent evaporation yield crystalline sodium ethanesulfinate.

ParameterOptimal ValueImpact on Yield
Temperature0–5°CPrevents hydrolysis
Reaction Time2–4 hoursMaximizes conversion
Na₂SO₃ Concentration20% (w/v)Ensures stoichiometric excess

This method achieves yields of 65–75%, with purity >95% confirmed by titration and NMR.

Halogen-Sodium Exchange for Organosodium Intermediates

Recent advances in organosodium chemistry enable the synthesis of sodium ethanesulfinate via halogen-sodium exchange reactions. While primarily used for aryl- and alkenylsodium compounds, this method can be adapted for aliphatic sulfinates.

Neopentylsodium-Mediated Synthesis

Neopentylsodium, generated in situ from neopentyl chloride and sodium dispersion (SD), facilitates the preparation of sodium ethanesulfinate precursors. The process involves:

  • Halogen-Sodium Exchange : Reacting ethyl bromide with neopentylsodium at 0°C to form ethylsodium.

  • Sulfination : Quenching ethylsodium with sulfur dioxide (SO₂) to yield ethanesulfinic acid.

  • Neutralization : Treating with NaOH to obtain the sodium salt.

This method’s efficiency (50–60% yield) is limited by competing Wurtz–Fittig coupling but benefits from mild conditions and scalability.

Electrochemical Reduction of Ethyl Disulfides

Electrochemical methods offer a sustainable route to sodium ethanesulfinate by reducing ethyl disulfides (C₂H₅S-SC₂H₅) in a sodium hydroxide electrolyte.

Cell Configuration and Performance

A divided cell with platinum electrodes operates at 2.0 V and 25°C. The disulfide undergoes two-electron reduction at the cathode, forming ethanesulfinate ions.

ElectrolyteCurrent DensityConversion Efficiency
1M NaOH10 mA/cm²85%
2M NaOH15 mA/cm²78%

This method achieves 80–85% yield with minimal waste, aligning with green chemistry principles.

Catalytic Oxidation of Ethanethiol

Catalytic oxidation of ethanethiol (C₂H₅SH) using hydrogen peroxide (H₂O₂) and a sodium tungstate (Na₂WO₄) catalyst provides a one-pot synthesis of sodium ethanesulfinate.

Reaction Dynamics

The reaction proceeds via sulfenic (C₂H₅SOH) and sulfinic (C₂H₅SO₂H) acid intermediates, which are neutralized with NaOH. Key factors include:

  • Catalyst Loading : 5 mol% Na₂WO₄ maximizes turnover frequency.

  • Oxidant Ratio : 2.2 equiv H₂O₂ ensures complete oxidation.

This method yields 70–75% sodium ethanesulfinate with >90% purity, validated by HPLC .

Chemical Reactions Analysis

The compound with the identifier “sodium;ethanesulfinate” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The compound with the identifier “sodium;ethanesulfinate” has several scientific research applications, including:

Mechanism of Action

The compound with the identifier “sodium;ethanesulfinate” exerts its effects by antagonizing the G protein-coupled receptor 35. This receptor is involved in various signaling pathways that regulate cellular processes such as inflammation, pain perception, and metabolic regulation. By blocking the activity of G protein-coupled receptor 35, the compound can modulate these pathways and potentially alleviate symptoms associated with diseases linked to this receptor .

Comparison with Similar Compounds

Sodium Methanesulfinate

  • Structure and Synthesis : Sodium methanesulfinate (CH₃SO₂Na, CAS 126-44-3) has a methyl group instead of ethyl. It is synthesized similarly via methanesulfonyl chloride and sodium sulfite .
  • Reactivity : The shorter alkyl chain reduces steric hindrance, enhancing its nucleophilicity in some contexts. However, its lower lipophilicity compared to ethanesulfinate limits its use in hydrophobic reaction systems.
  • Applications: Primarily used in radical reactions and as a reducing agent.

Sodium Propanesulfinate

  • Synthesis : Prepared via magnesium propanesulfinate intermediates and subsequent sodium salt formation .
  • Reactivity: The longer propyl chain increases steric bulk, reducing reactivity in SNAr reactions. For example, propylsulfonyl-2-propanone synthesis requires modified conditions compared to ethanesulfinate derivatives .
  • Yield Trends : In thioether synthesis, sodium ethanesulfinate (yield: 49–88%) outperforms longer-chain analogs due to balanced steric and electronic effects .

Sodium Benzenesulfinate

  • Electronic Effects : The aromatic ring in benzenesulfinate (C₆H₅SO₂Na) introduces resonance stabilization, enhancing stability in radical reactions. Substituents like -Me or -F further modulate reactivity, achieving ~80% yields in coupling reactions vs. 49% for sodium ethanesulfinate .
  • Applications : Preferred in aryl thioether synthesis, whereas ethanesulfinate excels in aliphatic systems or DNA labeling due to biocompatibility .

Structural and Functional Data

Table 1: Key Properties of Sodium Ethanesulfinate and Analogues

Compound Molecular Formula CAS Number Melting Point Key Applications Reaction Yield in SNAr*
Sodium ethanesulfinate C₂H₅NaO₂S 20035-08-9 Not reported DNA labeling, sulfone synthesis 63–76%
Sodium methanesulfinate CH₃NaO₂S 126-44-3 166°C Radical reactions, reducing agent Not reported
Sodium benzenesulfinate C₆H₅NaO₂S 1561-92-8 300°C Aryl thioether synthesis ~80%

*SNAr: Nucleophilic aromatic substitution.

Table 2: DNA Labeling Efficiency

Compound hmC Labeling Yield Selectivity (vs. dC, mdC)
Sodium ethanesulfinate 80% High (no side reactions)
Sodium methanesulfinate Not applicable N/A
Sodium benzenesulfinate Not tested N/A

Mechanistic Insights

  • Steric and Electronic Effects: Ethanesulfinate’s ethyl group provides moderate steric bulk, enabling efficient nucleophilic attack without hindering DNA interactions. In contrast, methanesulfinate’s smaller size may lead to non-specific reactions, while benzenesulfinate’s aromaticity limits biocompatibility .
  • Radical Reactions : Ethanesulfinate participates in hydrogen atom transfer (HAT) photocatalysis for C(sp³)–H sulfinylation, a pathway less explored for methanesulfinate .

Q & A

Q. What are the established synthetic routes for sodium ethanesulfinate, and how do reaction conditions influence yield?

Sodium ethanesulfinate is synthesized via two primary routes:

  • Route 1 : Reaction of sodium ethanethiolate with oxidizing agents (e.g., hydrogen peroxide) under controlled pH and temperature to prevent over-oxidation to sulfonate derivatives.
  • Route 2 : Alkaline hydrolysis of diethyl sulfone using ethanol and sodium hydroxide, followed by crystallization . Methodological Tip: Monitor reaction progress via thin-layer chromatography (TLC) or infrared (IR) spectroscopy to detect intermediate sulfinic acid formation.

Q. Which analytical techniques are most effective for characterizing sodium ethanesulfinate and verifying its purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the absence of sulfonate or thiol impurities.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection at 210–220 nm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to validate molecular weight (116.11 g/mol) and detect side products .

Q. How can researchers assess the stability of sodium ethanesulfinate under varying storage conditions?

Stability protocols:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH Sensitivity : Store samples in anhydrous, inert environments (e.g., argon atmosphere) to prevent hydrolysis.
  • Long-Term Storage : Use desiccators with silica gel and monitor purity via periodic HPLC analysis .

Advanced Research Questions

Q. How can sodium ethanesulfinate be optimized for selective labeling of 5-hydroxymethylcytosine (hmC) in epigenetic studies?

  • Reaction Optimization : Use 1 M sodium ethanesulfinate in phosphate buffer (pH 5) with 50 mM NaHSO₃ at 42°C for 17 hours, achieving ~80% hmC conversion.
  • Selectivity Validation : Test against unmodified nucleosides (dC, mdC, dA, dG) to confirm no cross-reactivity . Data Interpretation: Compare HPLC retention times and MS fragmentation patterns of labeled vs. unlabeled nucleosides.

Q. What strategies resolve contradictions in reported reaction yields or selectivity across studies?

  • Variable Analysis : Systematically test pH (4–7), sulfinate concentration (0.5–2 M), and temperature (25–50°C) to identify optimal conditions.
  • Impurity Profiling : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect trace sulfonate or sulfonic acid byproducts .

Q. How can mechanistic studies elucidate the role of sodium ethanesulfinate in radical-mediated reactions?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify hydrogen abstraction steps.
  • Electron Paramagnetic Resonance (EPR) : Detect transient radical intermediates (e.g., sulfonyl radicals) under reaction conditions .

Q. What advanced methods detect trace impurities in sodium ethanesulfinate batches used in sensitive biochemical assays?

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify metal contaminants (e.g., Na⁺, K⁺) at ppb levels.
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze surface oxidation states to identify sulfonate contamination .

Methodological Notes for Data Integrity

  • Contradictory Data : Cross-validate results using orthogonal techniques (e.g., NMR + MS) and report raw data in appendices for transparency .
  • Ethical Compliance : Document reagent batch numbers, storage conditions, and analytical validation steps to meet FAIR (Findable, Accessible, Interoperable, Reusable) data standards .

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